REACTION_SMILES
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[CH3:1][S:2][CH:3]([CH3:4])[c:5]1[cH:6][n:7][c:8]([C:14]([F:15])([F:16])[F:17])[c:9]([C:10]([OH:11])=[O:12])[cH:13]1.[Cu:18]>>[CH3:1][S:2][CH:3]([CH3:4])[c:5]1[cH:6][n:7][c:8]([C:14]([F:15])([F:16])[F:17])[cH:9][cH:13]1
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Name
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CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
|
|
Type
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product
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Smiles
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CSC(C)c1ccc(C(F)(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |